Heptyl 4-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Description
“Heptyl 4-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate” is a chemical compound with the molecular formula C21H30N2O4 . It has an average mass of 374.474 Da and a monoisotopic mass of 374.220551 Da .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C21H30N2O4 . Unfortunately, the specific structural details or a visual representation of the molecule are not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the search results. The molecular formula C21H30N2O4 provides some information about its composition, but specific properties like melting point, boiling point, solubility, etc., are not provided.Scientific Research Applications
Thermodynamic Properties and Analysis
Research on esters closely related to the compound has focused on understanding their combustion energies and thermodynamic properties. Studies have been conducted to calculate the enthalpies of combustion, formation, fusion, vaporization, and sublimation using bomb calorimetry and derivative analysis. These insights are critical for applications in material science and engineering, where the stability and energy content of materials are of paramount importance (Klachko et al., 2020).
Crystal Structure Determination
Crystallography studies have determined the structures of compounds with a tetrahydropyrimidine core, revealing their conformations and laying the groundwork for further chemical synthesis and modification. Understanding these structures is vital for designing compounds with specific physical and chemical properties (Kurbanova et al., 2009).
Anti-diabetic Activity
Research into substituted dihydropyrimidine analogues has identified their potential as anti-diabetic agents. Through synthesis and characterization, followed by in vivo testing in diabetic rat models, these studies have highlighted the hypoglycemic effects of certain dihydropyrimidine compounds. This suggests a promising avenue for developing new treatments for diabetes (Bairagi et al., 2020).
Synthesis Methodologies
The Biginelli reaction, a multi-component chemical reaction, has been utilized to synthesize a variety of pyrimidine derivatives, including those similar to the target compound. These methodologies are instrumental in medicinal chemistry and drug discovery, where the efficient synthesis of complex molecules is crucial (Gein et al., 2020).
Molecular Structure and Conformational Analysis
Studies have employed X-ray crystal structure analysis and quantum chemical calculations to explore the structural and electronic characteristics of tetrahydropyrimidine derivatives. Such research aids in understanding the molecular basis of their reactivity and interactions, which is essential for designing molecules with desired chemical properties (Memarian et al., 2013).
Pharmacological Investigations
Further exploration into the pharmacological potential of tetrahydropyrimidine derivatives has been conducted, with studies focusing on their antihypertensive and anti-inflammatory activities. These investigations contribute to the development of new therapeutic agents for managing cardiovascular and inflammatory conditions (Chikhale et al., 2009).
properties
IUPAC Name |
heptyl 4-(2-ethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O4/c1-4-6-7-8-11-14-27-20(24)18-15(3)22-21(25)23-19(18)16-12-9-10-13-17(16)26-5-2/h9-10,12-13,19H,4-8,11,14H2,1-3H3,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQXPWIPQVPTSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2OCC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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